molecular formula C11H17NS B13608839 4-(Methylthio)benzenebutanamine CAS No. 149080-29-5

4-(Methylthio)benzenebutanamine

Cat. No.: B13608839
CAS No.: 149080-29-5
M. Wt: 195.33 g/mol
InChI Key: TUIDNWCEYJVUQV-UHFFFAOYSA-N
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Description

4-(Methylthio)benzenebutanamine is an organic compound with the molecular formula C11H17NS It is a derivative of benzenebutanamine where a methylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzenebutanamine typically involves the reaction of 4-(Methylthio)benzaldehyde with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzenebutanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

4-(Methylthio)benzenebutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzenebutanamine involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The benzene ring allows for interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: A precursor in the synthesis of 4-(Methylthio)benzenebutanamine.

    4-(Methylthio)benzoic acid: Another derivative with similar structural features.

    4-(Methylthio)benzylamine: A related compound with a different alkyl chain length.

Uniqueness

This compound is unique due to its specific combination of a methylthio group and a butanamine chain attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

149080-29-5

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)butan-1-amine

InChI

InChI=1S/C11H17NS/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3

InChI Key

TUIDNWCEYJVUQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CCCCN

Origin of Product

United States

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